

O-Phenyl Chlorothioformate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Phenyl chlorothioformate*

Cat. No.: B129335

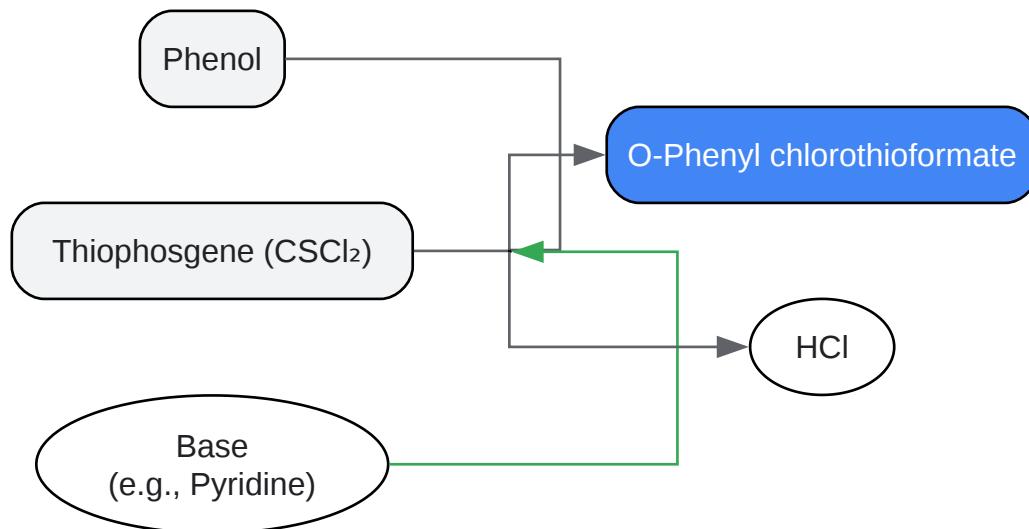
[Get Quote](#)

CAS Number: 1005-56-7

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **O-Phenyl chlorothioformate**.

Introduction

O-Phenyl chlorothioformate, with CAS number 1005-56-7, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenoxythiocarbonyl group.^{[1][2][3]} This functional group serves as a crucial intermediate in a variety of chemical transformations, most notably in deoxygenation reactions, the synthesis of isothiocyanates, and the preparation of peptide thioesters.^{[1][4][5]} Its reactivity stems from the presence of a good leaving group (chloride) attached to a thiocarbonyl moiety, making it susceptible to nucleophilic attack. This guide provides a detailed overview of **O-Phenyl chlorothioformate**, including its physicochemical properties, synthesis, key reactions with experimental protocols, and safety information.


Physicochemical Properties

O-Phenyl chlorothioformate is a yellow liquid with a characteristic odor.^{[6][7]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	1005-56-7	[1] [8] [9]
Molecular Formula	C ₇ H ₅ ClOS	[1] [8] [9]
Molecular Weight	172.63 g/mol	[1] [8] [9]
Appearance	Yellow liquid	[6] [7]
Boiling Point	81-83 °C at 6 mmHg	[1]
Density	1.248 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.581	[1]
Flash Point	81 °C (closed cup)	[10]
InChI Key	KOSYAAIZOGNATQ- UHFFFAOYSA-N	[1] [9]
SMILES	CIC(=S)Oc1ccccc1	[1]

Synthesis of O-Phenyl Chlorothioformate

O-Phenyl chlorothioformate is typically synthesized by the reaction of phenol with thiophosgene.

[Click to download full resolution via product page](#)

Synthesis of O-Phenyl chlorothioformate.

Experimental Protocol: Synthesis from Phenol and Thiophosgene

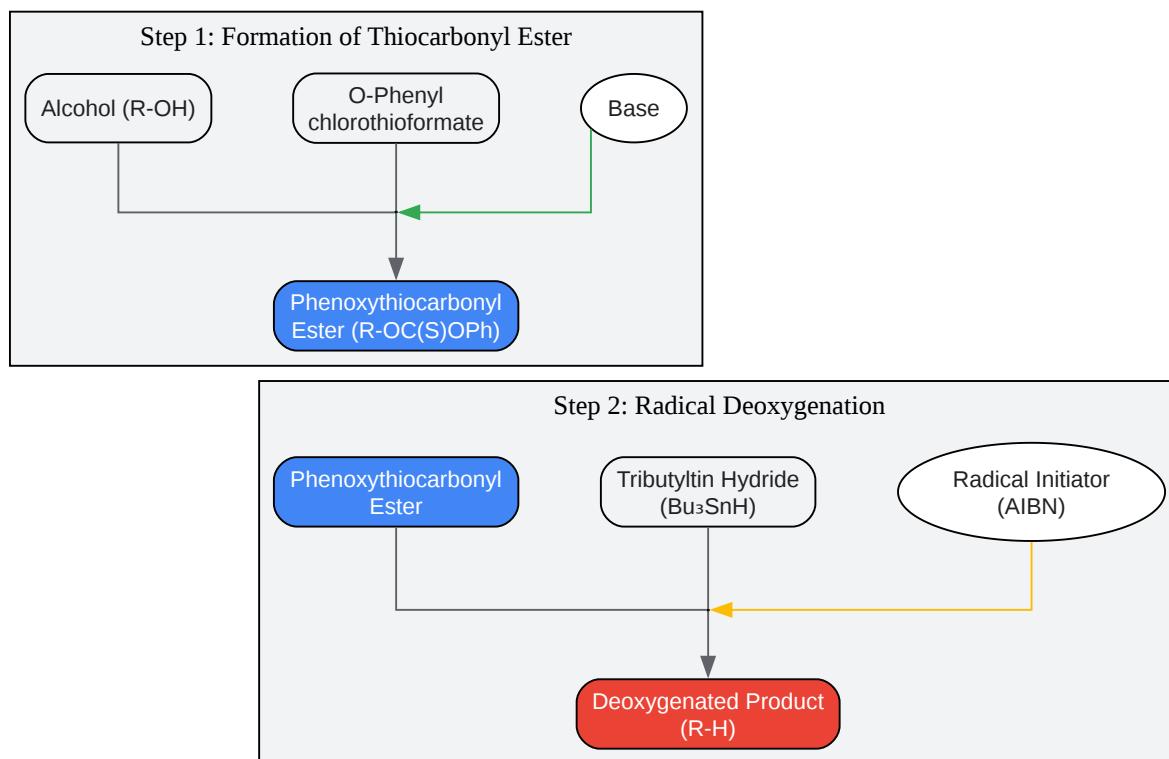
This protocol is based on the general understanding of the reaction between phenols and thiophosgene.

Materials:

- Phenol
- Thiophosgene
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Anhydrous work-up reagents (e.g., sodium sulfate)

Procedure:

- In a fume hood, dissolve phenol in an anhydrous solvent and cool the solution in an ice bath.
- Slowly add an equimolar amount of thiophosgene to the cooled solution with stirring.
- Add a suitable base, such as pyridine, dropwise to the reaction mixture to neutralize the HCl gas that is evolved.
- Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated salts.
- Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.


- Purify the crude product by vacuum distillation to obtain pure **O-Phenyl chlorothioformate**.

Key Reactions and Applications

O-Phenyl chlorothioformate is a key reagent in several important organic transformations.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a radical-mediated reaction that removes a hydroxyl group from an alcohol.[11] The alcohol is first converted to a thiocarbonyl derivative, such as a phenoxythiocarbonyl ester using **O-Phenyl chlorothioformate**, which is then treated with a radical initiator and a hydrogen atom source, typically tributyltin hydride.[11][12]

[Click to download full resolution via product page](#)

Barton-McCombie Deoxygenation Workflow.

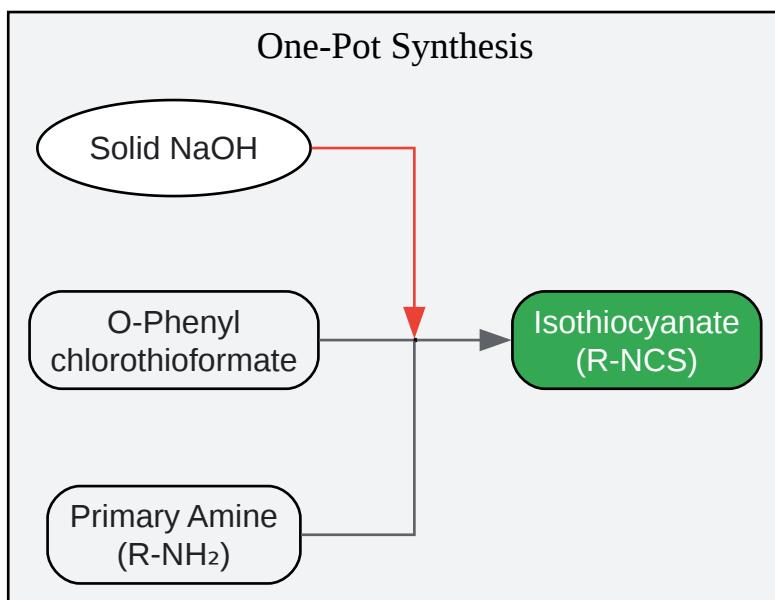
Materials:

- Secondary alcohol
- **O-Phenyl chlorothioformate**
- 4-Dimethylaminopyridine (DMAP)
- Pyridine
- Anhydrous solvent (e.g., dichloromethane)
- Tributyltin hydride (Bu_3SnH)
- Azobisisobutyronitrile (AIBN)
- Toluene (degassed)

Procedure:

Step 1: Formation of the Phenoxythiocarbonyl Ester

- Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMAP and an excess of pyridine.
- Cool the mixture to 0 °C and slowly add **O-Phenyl chlorothioformate**.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude phenoxythiocarbonyl ester by flash chromatography.

Step 2: Radical Deoxygenation

- Dissolve the purified phenoxythiocarbonyl ester in degassed toluene in a flask equipped with a reflux condenser.
- Add tributyltin hydride and a catalytic amount of AIBN.
- Heat the mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to remove the tin byproducts and obtain the deoxygenated alkane.

Synthesis of Isothiocyanates

O-Phenyl chlorothioformate provides a convenient route to isothiocyanates from primary amines. The reaction can be performed as a one-pot or a two-step process, with the one-pot method being suitable for alkyl and electron-rich aryl amines, while the two-step approach is more versatile for a wider range of amines, including electron-deficient ones.[1]

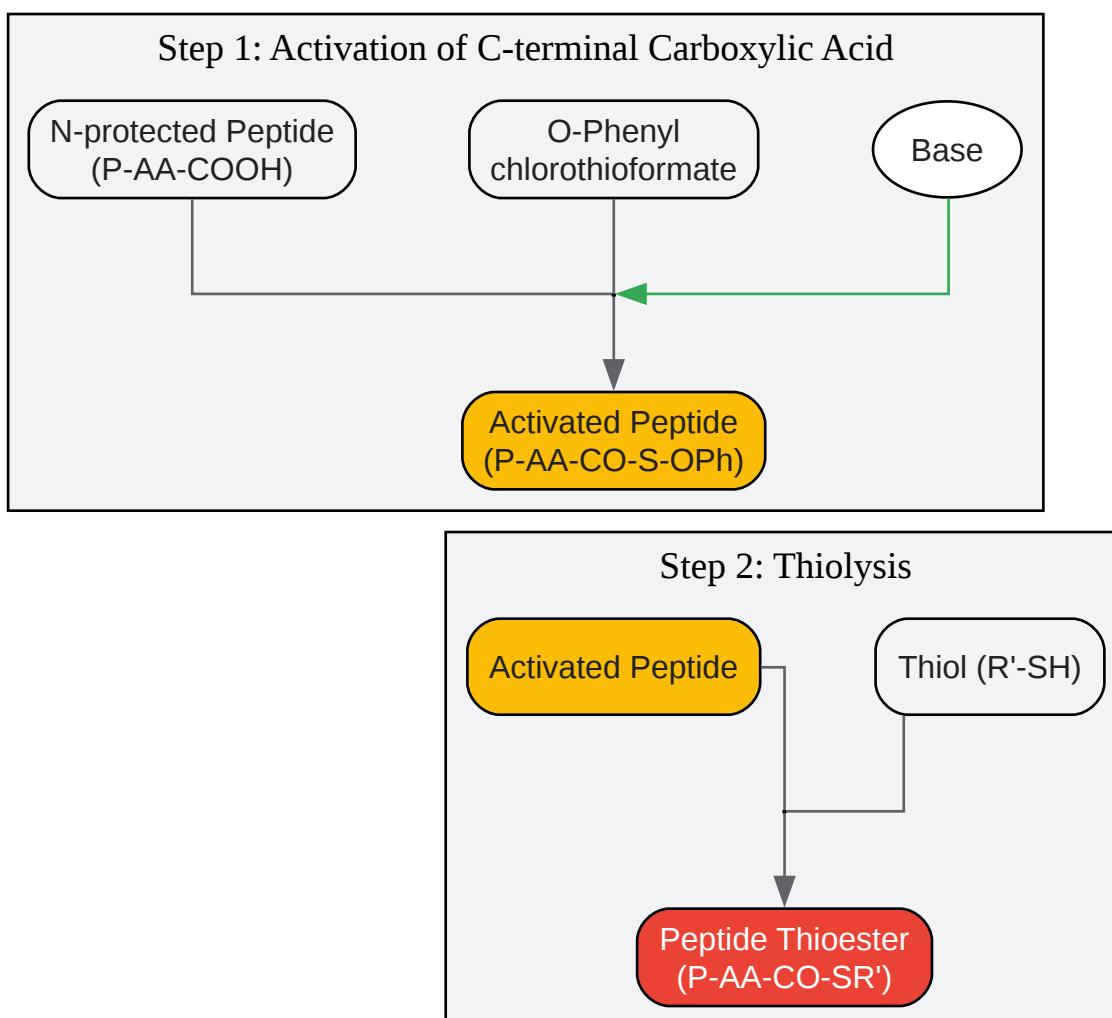
[Click to download full resolution via product page](#)

One-Pot Isothiocyanate Synthesis.

This protocol is adapted from the method described by Li et al.[1]

Materials:

- Primary amine
- **O-Phenyl chlorothioformate**
- Solid sodium hydroxide (powdered)
- Dichloromethane (CH₂Cl₂)


Procedure:

- To a stirred solution of the primary amine in dichloromethane, add powdered solid sodium hydroxide.
- Slowly add a solution of **O-Phenyl chlorothioformate** in dichloromethane to the mixture at room temperature.

- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
- Upon completion, filter the reaction mixture to remove the solid sodium hydroxide and other salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude isothiocyanate by flash chromatography or distillation.

Synthesis of Peptide Thioesters

Peptide thioesters are essential intermediates in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins.^{[5][9][13]} **O-Phenyl chlorothioformate** can be used to activate the C-terminal carboxylic acid of a peptide for the subsequent introduction of a thiol to form the thioester.

[Click to download full resolution via product page](#)

Peptide Thioester Synthesis Workflow.

This generalized protocol outlines the key steps for the synthesis of a peptide thioester using **O-Phenyl chlorothioformate**.

Materials:

- N-protected peptide with a free C-terminal carboxylic acid
- **O-Phenyl chlorothioformate**
- A suitable base (e.g., N,N-diisopropylethylamine - DIPEA)

- Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
- A thiol (e.g., thiophenol for a phenylthioester)

Procedure:

- Dissolve the N-protected peptide in anhydrous DMF under an inert atmosphere.
- Cool the solution to 0 °C and add the base (DIPEA).
- Slowly add **O-Phenyl chlorothioformate** to the reaction mixture and stir for a few hours at 0 °C to form the activated intermediate.
- In a separate flask, prepare a solution of the desired thiol in DMF.
- Add the thiol solution to the activated peptide mixture.
- Allow the reaction to proceed until the formation of the peptide thioester is complete, as monitored by HPLC.
- Quench the reaction and precipitate the peptide thioester by adding a suitable non-polar solvent (e.g., diethyl ether).
- Collect the precipitated peptide thioester by filtration or centrifugation.
- Purify the crude peptide thioester using reverse-phase HPLC.

Safety and Handling

O-Phenyl chlorothioformate is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It causes severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[6]

- A face shield may be necessary for splash protection.[6]

Handling:

- Avoid contact with skin, eyes, and clothing.[6]
- Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[6]

First Aid:

- Skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
- Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Spectroscopic Data

A summary of available spectroscopic data for **O-Phenyl chlorothioformate** is presented in Table 2.

Spectroscopic Data	Key Features
Infrared (IR) Spectroscopy	Characteristic peaks for C=S stretching, C-O stretching, and aromatic C-H bonds.
^1H NMR Spectroscopy	Signals corresponding to the aromatic protons of the phenyl group.
^{13}C NMR Spectroscopy	Signals for the thiocarbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

O-Phenyl chlorothioformate is a valuable and versatile reagent in modern organic synthesis. Its ability to efficiently introduce the phenoxythiocarbonyl group enables a range of important transformations, including the Barton-McCombie deoxygenation, the synthesis of isothiocyanates, and the preparation of peptide thioesters for native chemical ligation. While its handling requires care due to its corrosive nature, the synthetic utility of this compound makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. scispace.com [scispace.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. grokipedia.com [grokipedia.com]
- 9. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 12. Barton-McCombie Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Phenyl Chlorothioformate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129335#o-phenyl-chlorothioformate-cas-number-1005-56-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com